![molecular formula C16H16N2O5 B14184346 O-[3-(Hydroxycarbamoyl)phenyl]-L-tyrosine CAS No. 918157-28-5](/img/structure/B14184346.png)
O-[3-(Hydroxycarbamoyl)phenyl]-L-tyrosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O-[3-(Hydroxycarbamoyl)phenyl]-L-tyrosine is a chemical compound known for its potential applications in various scientific fields. It is characterized by the presence of a hydroxycarbamoyl group attached to a phenyl ring, which is further connected to an L-tyrosine moiety. This compound has garnered interest due to its unique structural features and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of O-[3-(Hydroxycarbamoyl)phenyl]-L-tyrosine typically involves multi-step organic reactions. One common approach is to start with L-tyrosine, which undergoes a series of chemical transformations to introduce the hydroxycarbamoyl group at the desired position on the phenyl ring. The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and scalability of the compound .
化学反応の分析
Types of Reactions
O-[3-(Hydroxycarbamoyl)phenyl]-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The hydroxycarbamoyl group can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydroxycarbamoyl group to other functional groups, such as amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxycarbamoyl group may yield oxo derivatives, while substitution reactions on the phenyl ring can introduce a wide range of functional groups .
科学的研究の応用
O-[3-(Hydroxycarbamoyl)phenyl]-L-tyrosine has several scientific research applications, including:
作用機序
The mechanism of action of O-[3-(Hydroxycarbamoyl)phenyl]-L-tyrosine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of signal transduction pathways .
類似化合物との比較
Similar Compounds
Similar compounds to O-[3-(Hydroxycarbamoyl)phenyl]-L-tyrosine include other hydroxycarbamoyl-substituted phenyl derivatives and L-tyrosine analogs .
Uniqueness
What sets this compound apart is its unique combination of the hydroxycarbamoyl group and the L-tyrosine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research and industrial applications .
特性
CAS番号 |
918157-28-5 |
|---|---|
分子式 |
C16H16N2O5 |
分子量 |
316.31 g/mol |
IUPAC名 |
(2S)-2-amino-3-[4-[3-(hydroxycarbamoyl)phenoxy]phenyl]propanoic acid |
InChI |
InChI=1S/C16H16N2O5/c17-14(16(20)21)8-10-4-6-12(7-5-10)23-13-3-1-2-11(9-13)15(19)18-22/h1-7,9,14,22H,8,17H2,(H,18,19)(H,20,21)/t14-/m0/s1 |
InChIキー |
VKKYAMRCKOXCIU-AWEZNQCLSA-N |
異性体SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)C[C@@H](C(=O)O)N)C(=O)NO |
正規SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)CC(C(=O)O)N)C(=O)NO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[[4-Hydroxy-3,5-bis[(3-hydroxy-5-methylphenyl)methyl]phenyl]methyl]-2,6-bis[(3-hydroxy-5-methylphenyl)methyl]phenol](/img/structure/B14184265.png)
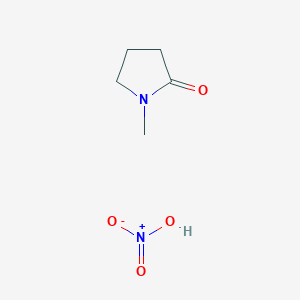
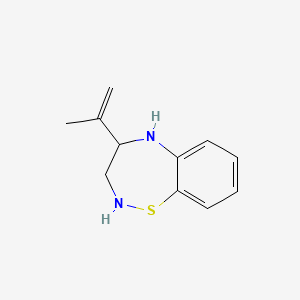

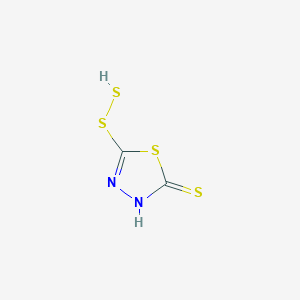
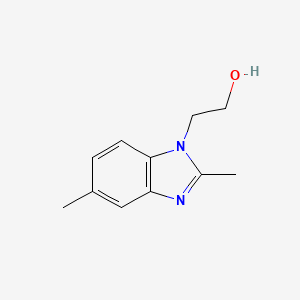
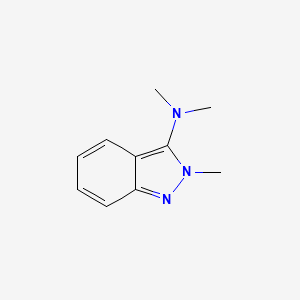
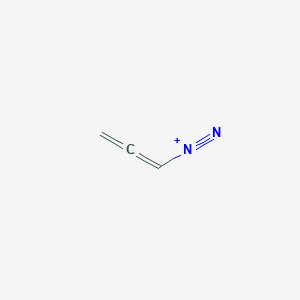
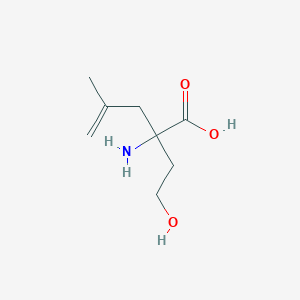
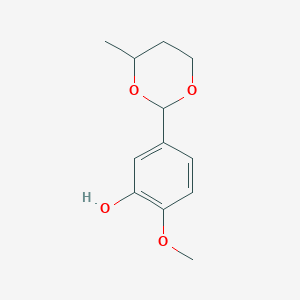
![n-Methyl-n-{[1-(methylamino)cyclopropyl]methyl}pyridin-3-amine](/img/structure/B14184313.png)
![3,3,4,5,6-Pentafluoro-2-pentyl-7-propyl-2,3-dihydro-1H-cyclopenta[a]naphthalene](/img/structure/B14184314.png)
![2,3-Dimethyl-7-(2-phenylethyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B14184334.png)
![2-[(4-Methylbenzene-1-sulfonyl)amino]-1-phenylethyl benzoate](/img/structure/B14184338.png)
